molecular formula C8H3F7O B1411470 2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride CAS No. 1803828-37-6

2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride

Cat. No.: B1411470
CAS No.: 1803828-37-6
M. Wt: 248.1 g/mol
InChI Key: NNAWMZRNMPRKAY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound possesses a complex molecular architecture that requires careful systematic nomenclature to accurately convey its structural features. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-(difluoromethyl)-2,4-difluoro-5-(trifluoromethoxy)benzene, which precisely describes the position and nature of each substituent on the benzene ring. The molecular formula C8H3F7O reveals the presence of seven fluorine atoms within a relatively compact eight-carbon framework, representing an exceptionally high degree of fluorination.

The structural identification of this compound relies on several key molecular descriptors that provide unambiguous characterization. The Simplified Molecular Input Line Entry System representation, C1=C(C(=CC(=C1OC(F)(F)F)F)F)C(F)F, systematically encodes the connectivity and substitution pattern of the molecule. The International Chemical Identifier string, InChI=1S/C8H3F7O/c9-4-2-5(10)6(16-8(13,14)15)1-3(4)7(11)12/h1-2,7H, provides a standardized computational representation that enables precise database searching and molecular identification. The corresponding International Chemical Identifier Key, NNAWMZRNMPRKAY-UHFFFAOYSA-N, serves as a compact hash code for rapid molecular recognition in chemical databases.

Property Value Source
Molecular Formula C8H3F7O
Molecular Weight 248.10 g/mol
PubChem Compound Identifier 121591862
Chemical Abstracts Service Number 1803828-37-6
International Chemical Identifier Key NNAWMZRNMPRKAY-UHFFFAOYSA-N

The three-dimensional molecular geometry of this compound reflects the influence of multiple electronegative fluorine substituents on the electronic distribution within the aromatic system. The trifluoromethoxy group at the 5-position introduces both steric and electronic effects that significantly impact the molecule's overall conformation and reactivity profile. The difluoromethyl substituent contributes additional complexity through its potential for conformational flexibility, while the fluorine atoms directly attached to the benzene ring exert strong inductive effects that modulate the electron density distribution throughout the aromatic system.

Historical Development in Fluorinated Aromatic Chemistry

The development of compounds like this compound can be traced through the remarkable evolution of organofluorine chemistry from its nascent beginnings in the early nineteenth century. The foundational work in organofluorine chemistry commenced with Alexander Borodin's pioneering synthesis in 1862, when he carried out the first nucleophilic replacement of a halogen atom by fluoride, establishing halogen exchange as a fundamental methodology in fluorine chemistry. This early achievement laid the groundwork for the systematic development of fluorinated organic compounds that would eventually culminate in the sophisticated polyfluorinated structures observed in contemporary chemistry.

The progression toward aromatic fluorination methodologies accelerated significantly in the early twentieth century with the introduction of the Schiemann reaction in 1927, which enabled the systematic fluorination of aromatic compounds through diazonium salt decomposition. This breakthrough provided chemists with reliable access to fluoroaromatic compounds and established the foundation for more complex substitution patterns. Subsequent developments in nucleophilic halogen exchange, reported by Gottlieb in 1936, further expanded the synthetic toolkit available for fluoroarene preparation.

The historical trajectory of fluorinated aromatic chemistry gained substantial momentum during World War II, when the Manhattan Project's requirements for uranium hexafluoride-compatible materials drove intensive research into fluorocarbon chemistry. This period witnessed the development of large-scale fluorine production methods and the systematic investigation of fluorinated compounds' unique properties. The wartime research established many of the fundamental principles that govern the behavior of highly fluorinated aromatic systems, including the remarkable chemical and thermal stability that characterizes these compounds.

Period Key Development Significance Reference
1862 Borodin's halogen exchange First organofluorine synthesis method
1927 Schiemann reaction Systematic aromatic fluorination
1936 Gottlieb's halogen exchange Improved fluoroarene synthesis
1940s Manhattan Project research Large-scale fluorocarbon development

The emergence of trifluoromethyl-containing aromatic compounds represents a particularly significant chapter in this historical development. Swarts reported the first aromatic compounds with fluorinated side chains in 1898, demonstrating the conversion of benzotrichloride to trifluoromethyl-substituted aromatics using antimony trifluoride. This early work established the fundamental reactivity patterns that would later enable the synthesis of complex polyfluorinated aromatics incorporating multiple fluorinated substituents.

The development of trifluoromethoxy-containing compounds followed a parallel but distinct trajectory, driven by the recognition of the trifluoromethoxy group's unique physicochemical properties. Research into trifluoromethoxy compounds intensified significantly in recent decades as scientists recognized their potential applications in pharmaceuticals and agrochemicals. The synthesis of compounds containing both trifluoromethyl and trifluoromethoxy functionalities, such as this compound, represents the culmination of this historical progression, combining multiple fluorinated moieties within sophisticated aromatic frameworks.

Position Within Organofluorine Compound Classifications

This compound occupies a distinctive position within the broader classification system of organofluorine compounds, representing an advanced example of polyfluorinated aromatic chemistry. The compound belongs to the general category of organofluorine compounds, which encompasses all organic molecules containing carbon-fluorine bonds. Within this broad classification, it specifically falls under the subcategory of fluorocarbons, defined as compounds containing carbon-fluorine bonds with distinctive properties including enhanced stability, volatility, and hydrophobicity.

More precisely, the compound represents a member of the fluorinated aromatic compounds class, characterized by the presence of fluorine substituents attached directly to an aromatic ring system. The aromatic fluorination pattern observed in this compound places it among the polyfluorinated aromatics, a specialized subgroup distinguished by the presence of multiple fluorine atoms or fluorinated substituents on the same aromatic ring. This classification reflects the compound's complex substitution pattern, which combines direct fluorine substitution with fluorinated alkyl and alkoxy groups.

From a functional group perspective, this compound incorporates several distinct fluorinated moieties that position it across multiple organofluorine subcategories. The trifluoromethoxy group (-OCF3) classifies the compound among trifluoromethoxy-containing aromatics, a group that has gained significant attention for pharmaceutical and agrochemical applications. The trifluoromethoxy functionality is recognized for its unique physicochemical properties, including its ability to modulate lipophilicity and metabolic stability in bioactive compounds.

Classification Level Category Defining Characteristics Reference
Primary Organofluorine Compounds Contains carbon-fluorine bonds
Secondary Fluorinated Aromatics Fluorine substituents on aromatic ring
Tertiary Polyfluorinated Aromatics Multiple fluorinated substituents
Quaternary Trifluoromethoxy Aromatics Contains -OCF3 functional group

The difluoromethyl substituent (-CHF2) further extends the compound's classification into the difluoromethyl-containing aromatics category. This functional group represents an important class of fluorinated substituents that have found increasing utility in pharmaceutical chemistry due to their unique hydrogen-bonding capabilities and metabolic properties. The combination of difluoromethyl and trifluoromethoxy functionalities within a single aromatic framework places this compound among a relatively exclusive class of multiply-substituted fluorinated aromatics.

The compound's classification within pharmaceutical and agrochemical contexts reflects the growing importance of highly fluorinated aromatics in these fields. Analysis of contemporary pharmaceutical databases reveals that compounds containing trifluoromethyl and related fluorinated groups constitute approximately 19.2% of all fluorinated pharmaceuticals, while monofluorinated aromatics represent 67.2% of the total. In agrochemical applications, the distribution differs significantly, with compounds containing six or more fluorine atoms showing particular prevalence in insecticide and acaricide categories, where they represent 53% and 22% respectively of highly fluorinated agrochemicals.

The structural complexity of this compound also positions it within the emerging category of synthetic fluorinated compounds designed for specialized applications. Unlike naturally occurring organofluorine compounds, which are relatively rare and typically contain single fluorine atoms, synthetic polyfluorinated aromatics like this compound represent designed molecules optimized for specific physicochemical properties. This classification reflects the deliberate incorporation of multiple fluorinated substituents to achieve desired characteristics such as enhanced stability, modified lipophilicity, or altered electronic properties.

Properties

IUPAC Name

1-(difluoromethyl)-2,4-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-4-2-5(10)6(16-8(13,14)15)1-3(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAWMZRNMPRKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzodifluoride scaffold. One common method involves the reaction of a suitable benzodifluoride precursor with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a vital intermediate in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research fields .

Biology

  • Bioactive Molecule Investigation : The compound is being studied for its potential bioactivity, particularly in drug discovery and development. Its structure suggests that it may interact with biological systems in significant ways .

Medicine

  • Pharmaceutical Development : The unique properties of 2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride make it a candidate for developing new pharmaceuticals. Its fluorinated nature can enhance the efficacy and safety profiles of drugs .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials with unique properties, such as high stability and reactivity .

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, positioning it as a potential pharmacological agent for drug development .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi. The antimicrobial activity is often linked to their ability to disrupt microbial cell membranes or inhibit critical enzymatic processes .

Case Studies

  • Anticancer Activity : Research has shown that fluorinated benzodifluorides can inhibit tumor growth in vitro by targeting specific oncogenic pathways. This highlights the potential of this compound in cancer therapeutics .
  • Antimicrobial Screening : Studies on derivatives based on similar frameworks have demonstrated significant antibacterial and antifungal activities. This suggests that this compound may possess comparable efficacy against pathogenic microorganisms .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Functional Groups

Compound Name Substituents (Positions) Functional Group(s) Key Differences Reference
2,4-Difluoro-5-(trifluoromethoxy)aniline 2-F, 4-F, 5-O-CF₃ -NH₂ (aniline) Amino group vs. benzodifluoride
2,4-Difluoro-5-(trifluoromethyl)benzonitrile 2-F, 4-F, 5-CF₃ -CN (nitrile) CF₃ vs. O-CF₃; nitrile group
2,5-Difluoro-4-(trifluoromethyl)benzoic acid 2-F, 5-F, 4-CF₃ -COOH (carboxylic acid) Substituent positions; -COOH
1,3-Difluoro-5-iodo-2-methoxybenzene 1-F, 3-F, 5-I, 2-OCH₃ -OCH₃, -I (iodine) Iodine vs. O-CF₃; methoxy

Key Observations :

  • Trifluoromethoxy (-O-CF₃) vs. Trifluoromethyl (-CF₃) : The -O-CF₃ group in the target compound increases electron-withdrawing effects and polarity compared to -CF₃, altering reactivity in nucleophilic aromatic substitution .
  • Functional Groups: Amino (-NH₂) and nitrile (-CN) groups in analogs influence hydrogen bonding and metabolic stability, respectively .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Lipophilicity (LogP)* Reference
2,4-Difluoro-5-(trifluoromethoxy)aniline 213.11 Not reported Not reported High (estimated)
2,4-Difluoro-5-(trifluoromethyl)benzonitrile 207.10 Not reported Not reported Moderate
2,5-Difluoro-4-(trifluoromethyl)benzoic acid 240.10 Not reported Not reported Low (due to -COOH)
1,3-Difluoro-5-iodo-2-methoxybenzene 270.02 65 (at 1.6 mmHg) Not reported Moderate

*Lipophilicity trends: -O-CF₃ > -CF₃ > -OCH₃ > -COOH due to fluorine content and functional group polarity .

Key Findings :

  • Electron-Withdrawing Effects : The -O-CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., BACE1) compared to -CF₃ or -OCH₃ .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life in vivo .

Biological Activity

2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents and a trifluoromethoxy group, suggests significant biological activity, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C8H3F5O2\text{C}_8\text{H}_3\text{F}_5\text{O}_2. The compound features two fluorine atoms positioned on the benzene ring and a trifluoromethoxy group, which contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular Formula C8H3F5O2
IUPAC Name 1-(difluoromethyl)-2,4-difluoro-5-(trifluoromethoxy)benzene
Molecular Weight 224.1 g/mol
Melting Point Not available
Solubility Soluble in organic solvents

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its permeability through cell membranes and increasing binding affinity to target proteins or enzymes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways critical for various cellular processes.

Biological Activity Studies

Recent studies have explored the biological implications of fluorinated compounds similar to this compound. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and exhibiting anti-inflammatory properties.

Case Studies:

  • Anticancer Activity: Research indicates that fluorinated benzodifluorides can inhibit tumor growth in vitro by targeting specific oncogenic pathways.
  • Antimicrobial Properties: Some studies suggest that compounds with trifluoromethoxy groups exhibit antimicrobial activity against various bacterial strains.

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds.

CompoundBiological ActivityMechanism of Action
This compoundPotential anticancer effectsEnzyme inhibition
2,4-Dichloro-5-(trifluoromethoxy)benzodifluorideModerate antibacterial propertiesReceptor modulation
2,4-Difluoro-5-fluorobenzodifluorideLow cytotoxicityUnknown

Q & A

Q. What role does this compound play in agrochemical research, particularly in herbicide design?

  • Application : Fluorinated benzodifluorides act as precursors for herbicides targeting acetolactate synthase (ALS) enzymes. Structure-activity relationship (SAR) studies compare analogs with varying fluorine/trifluoromethoxy substitutions to optimize binding affinity and selectivity .

Methodological Considerations

  • Data Triangulation : Combine NMR, HRMS, and X-ray crystallography (if crystalline) to resolve structural ambiguities .
  • Scale-Up Challenges : Transition from milligram to gram-scale synthesis requires solvent recycling (e.g., DCM recovery) and flow chemistry setups to maintain yield and purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-5-(trifluoromethoxy)benzodifluoride

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